1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-
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Overview
Description
LY-150310 is a compound known for its ability to inhibit thromboxane synthase, cyclooxygenase, and thrombin activation. These biochemical processes have been proposed in the literature as targets for anti-metastatic agents . LY-150310 has been evaluated for its anti-metastatic activity using the Lewis lung squamous cell carcinoma cell model .
Preparation Methods
The synthetic routes and reaction conditions for LY-150310 are not extensively detailed in the available literature. it is known that LY-150310 is a histamine H1-receptor antagonist and can alter prostanoid concentrations in vitro and in vivo
Chemical Reactions Analysis
LY-150310 undergoes various types of chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions involving LY-150310 are not extensively detailed.
Substitution: LY-150310 may undergo substitution reactions, but specific reagents and conditions are not provided in the literature.
The major products formed from these reactions are not explicitly mentioned, indicating a need for further research to fully understand the chemical behavior of LY-150310.
Scientific Research Applications
LY-150310 has several scientific research applications, including:
Industry: While not extensively used in industrial applications, LY-150310’s role in research makes it valuable for developing new therapeutic agents.
Mechanism of Action
LY-150310 exerts its effects by inhibiting thromboxane synthase, cyclooxygenase, and thrombin activation . These biochemical processes are involved in the formation of thromboxane, a compound that promotes platelet aggregation and vasoconstriction. By inhibiting these enzymes, LY-150310 can potentially reduce metastasis and improve survival in preclinical models .
Comparison with Similar Compounds
LY-150310 can be compared with other similar compounds, such as:
Nafazatrom: Another anti-metastatic agent that inhibits thromboxane synthase.
LY189332: A compound with similar anti-metastatic properties.
LY135305: Another compound evaluated for its anti-metastatic activity.
LY-150310 is unique due to its specific inhibition of thromboxane synthase, cyclooxygenase, and thrombin activation, making it a valuable compound for research in anti-metastatic therapies .
Properties
CAS No. |
103294-47-9 |
---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole |
InChI |
InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2 |
InChI Key |
RUKUDYPTXIUUKQ-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)N3C=CN=C3 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3C=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 150310 LY 150310 mono-NO4 LY-150310 LY150310 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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